molecular formula C10H24N2 B14650047 Hydrazine, 1,1-diethyl-2,2-dipropyl- CAS No. 52598-09-1

Hydrazine, 1,1-diethyl-2,2-dipropyl-

Cat. No.: B14650047
CAS No.: 52598-09-1
M. Wt: 172.31 g/mol
InChI Key: KNDXGQHXCXCZDA-UHFFFAOYSA-N
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Description

Hydrazine, 1,1-diethyl-2,2-dipropyl- is an organic compound with the molecular formula C10H24N2 It is a derivative of hydrazine, characterized by the presence of two ethyl groups and two propyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazine, 1,1-diethyl-2,2-dipropyl- can be synthesized through the reaction of hydrazine with appropriate alkyl halides under controlled conditions. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction of hydrazine with diethyl bromide and dipropyl bromide in the presence of a base such as sodium hydroxide can yield the desired compound.

Industrial Production Methods

Industrial production of hydrazine derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1,1-diethyl-2,2-dipropyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitrogen oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Alkyl halides and bases like sodium hydroxide are commonly used.

Major Products Formed

    Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.

    Reduction: Simpler hydrazine derivatives.

    Substitution: Various substituted hydrazine compounds depending on the reagents used.

Scientific Research Applications

Hydrazine, 1,1-diethyl-2,2-dipropyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydrazine, 1,1-diethyl-2,2-dipropyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it may inhibit enzymes by forming stable complexes with the active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine, 1,1-dipropyl-: Similar in structure but lacks the ethyl groups.

    Hydrazine, 1,1-dimethyl-2,2-dipropyl-: Similar but with methyl groups instead of ethyl groups.

Uniqueness

Hydrazine, 1,1-diethyl-2,2-dipropyl- is unique due to the presence of both ethyl and propyl groups, which can influence its reactivity and the types of reactions it can undergo. This structural variation can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

52598-09-1

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

1,1-diethyl-2,2-dipropylhydrazine

InChI

InChI=1S/C10H24N2/c1-5-9-12(10-6-2)11(7-3)8-4/h5-10H2,1-4H3

InChI Key

KNDXGQHXCXCZDA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)N(CC)CC

Origin of Product

United States

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